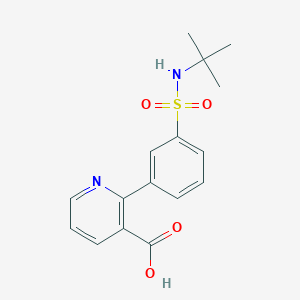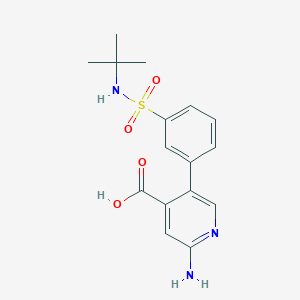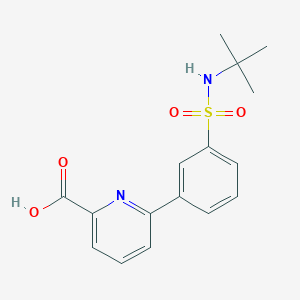
4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-t-Butylsulfamoylphenyl)picolinic acid (4-TBS-PPA) is a synthetic compound with a variety of applications in both scientific research and industrial production. It is a white crystalline solid with a molecular weight of 261.3 g/mol. The compound is soluble in both water and organic solvents, making it a versatile and useful reagent for a variety of applications.
Aplicaciones Científicas De Investigación
4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a number of compounds, including indole derivatives, alkyl-substituted quinolines, and acyl-substituted quinolines. It has also been used as a catalyst in the synthesis of quinolines and indoles from aryl halides. Additionally, 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has been used in the synthesis of heterocyclic compounds such as thiazoles, pyridines, and pyrimidines.
Mecanismo De Acción
4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% is a versatile reagent that can be used in a variety of chemical reactions. In the synthesis of heterocyclic compounds, 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% acts as a catalyst, facilitating the formation of a ring structure. The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% in the synthesis of quinolines and indoles is not well understood. However, it is believed that 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% acts as an acid catalyst, protonating the aryl halide and facilitating its reaction with the nucleophile.
Biochemical and Physiological Effects
4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% is not known to have any biochemical or physiological effects. However, it is important to note that 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% is a synthetic compound and should not be ingested or applied to the skin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has a number of advantages for use in laboratory experiments. It is soluble in both water and organic solvents, making it a versatile reagent for a variety of reactions. Additionally, 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% is relatively inexpensive and can be easily obtained from chemical suppliers.
One of the main limitations of 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% is its low solubility in some solvents. This can make it difficult to use in some reactions, as the compound may not be able to dissolve in the reaction mixture. Additionally, 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% is a relatively weak acid, which means that it may not be as effective as stronger acids in certain reactions.
Direcciones Futuras
There are a number of potential future directions for 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95%. One potential application is in the synthesis of novel heterocyclic compounds. Additionally, 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% may be useful in the synthesis of other organic compounds, such as amines and amides. Another potential application is in the synthesis of pharmaceuticals and other biologically active compounds. Finally, 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% may be useful in the synthesis of polymers, such as polyurethanes and polyesters.
Métodos De Síntesis
4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% can be synthesized using a two-step process. The first step involves the reaction of 4-t-butylsulfamoylbenzene with anhydrous hydrochloric acid in a 1:1 molar ratio. This reaction produces 4-t-butylsulfamoylbenzene hydrochloride, which is then reacted with picolinic acid in a 1:1 molar ratio in the second step. This yields 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% as a white crystalline solid.
Propiedades
IUPAC Name |
4-[3-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)13-6-4-5-11(9-13)12-7-8-17-14(10-12)15(19)20/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHGQKAUNJPTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395277.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395284.png)
![6-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395288.png)
![6-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395290.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395302.png)

![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395317.png)
![6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395329.png)


![5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395349.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)

